molecular formula C6H12O2 B1596617 3-Methyl-1,2-cyclopentanediol CAS No. 27583-37-5

3-Methyl-1,2-cyclopentanediol

Cat. No. B1596617
CAS RN: 27583-37-5
M. Wt: 116.16 g/mol
InChI Key: KANFKJUPLALTDB-UHFFFAOYSA-N
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Description

3-Methyl-1,2-cyclopentanediol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 g/mol . It is also known by other names such as 3-Methylcyclopentan-1,2-diol and 3-Methylcyclopentanediol .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1,2-cyclopentanediol can be represented by the InChI string: InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methyl-1,2-cyclopentanediol has a topological polar surface area of 40.5 Ų, a complexity of 82.6, and no formal charge . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds .

Scientific Research Applications

Hydrogen Storage Material

  • Application : 3-Methyl-1,2-cyclopentanediol exhibits potential as a hydrogen storage material.
  • Properties : This compound demonstrates properties relevant to hydrogen storage applications, such as viscosity, thermal stability, H2 gas stream purity, and polarity. It is a polar zwitterionic-type liquid and shows thermal stability at specific temperatures. Its viscosity at room temperature is notably lower than that of olive oil.
  • Findings : The hydrogen desorption from this compound is a clean process, producing relatively pure hydrogen gas (Luo et al., 2013).

Synthesis of Glycols

  • Application : 3-Methyl-1,2-cyclopentanediol is involved in the preparation of cis-glycols via the oxidation of cycloalkenes.
  • Methodology : Permanganate oxidations of cycloalkenes, using a turbulent stirring technique, lead to the formation of a series of cis-glycols, including derivatives of 3-Methyl-1,2-cyclopentanediol.
  • Conditions : The reaction's success depends on factors like hydroxide ion presence and aqueous environment. Excessive solvent can decrease yields (Taylor et al., 1998).

Synthesis of Bicyclic Compounds

  • Application : The compound is used in synthesizing bicyclic compounds through cyclocarbopalladation.
  • Process : The reaction involves using anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis. This process results in several bicyclic compounds bearing a 1,2-cyclopentanediol.
  • Reaction Variability : When trans-dioxolanes are used, the products isolated are obtained from a direct Stille cross-coupling reaction (Salem et al., 2003).

Renewable Synthesis

  • Application : 3-Methyl-1,2-cyclopentanediol is synthesized as a renewable resource from lignocellulose.
  • Process : The synthesis involves an aqueous phase rearrangement of furfuryl alcohol followed by hydrogenation. This method offers an industrially scalable and cost-effective route.
  • Usage : The synthesized 3-Methyl-1,2-cyclopentanediol can be used as a monomer in polyurethane synthesis (Li et al., 2016).

Spectroscopic Analysis

  • Application : The compound is studied for its spectroscopic characteristics, particularly in infrared spectroscopy.
  • Observations : Mid-infrared spectra reveal the molecule exists in an enol tautomeric form, stabilized by an intramolecular O-H⋯O hydrogen bond. The molecule undergoes self-association in CCl4 solution, forming a centrosymmetric dimer.
  • Implications : These findings aid in understanding the compound's molecular structure and behavior under different conditions (Samanta et al., 2011).

Safety And Hazards

In case of exposure, it is recommended to rinse immediately with plenty of water, remove to fresh air, and seek medical attention if symptoms occur . It should not be released into the environment .

properties

IUPAC Name

3-methylcyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-2-3-5(7)6(4)8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANFKJUPLALTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950248
Record name 3-Methylcyclopentane-1,2-diol
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Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2-cyclopentanediol

CAS RN

27583-37-5
Record name 3-Methylcyclopentan-1,2-diol
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Record name 27583-37-5
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Record name 3-Methylcyclopentane-1,2-diol
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Record name 3-Methyl-1,2-cyclopentanediol (mixture of isomers)
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Record name 3-METHYLCYCLOPENTAN-1,2-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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